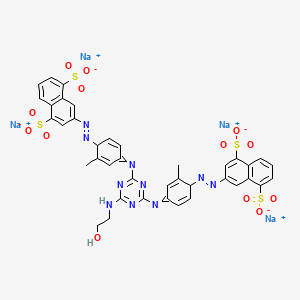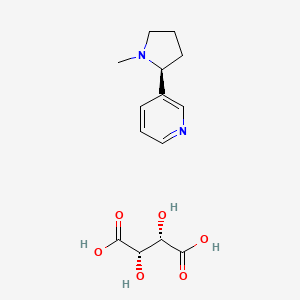
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a subject of interest in both synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate typically involves multiple steps. One common method starts with the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate. This intermediate is then converted to diethyl (2R,3R)-2,3-epoxysuccinate, followed by nucleophilic cleavage of the epoxide by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield dihydroxylated products .
Applications De Recherche Scientifique
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions, while the pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: Shares the pyridine and pyrrolidine rings but differs in the substituents on the rings.
Anabasine: Another alkaloid with a similar structure but different biological activity.
Uniqueness
Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry and the presence of the dihydroxybutanedioate moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
3275-73-8 |
|---|---|
Formule moléculaire |
C14H20N2O6 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1 |
Clé InChI |
QLDPCHZQQIASHX-MSDAVRDESA-N |
SMILES isomérique |
CN1CCC[C@H]1C2=CN=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13395851.png)
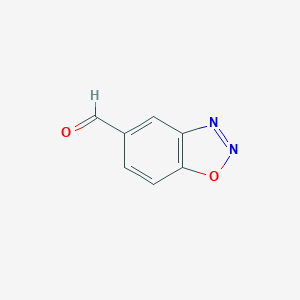
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)
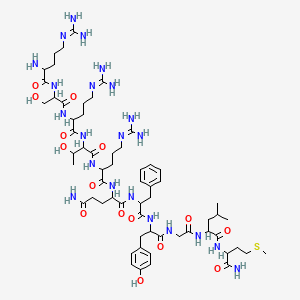

![N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13395887.png)
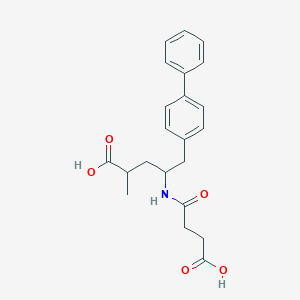
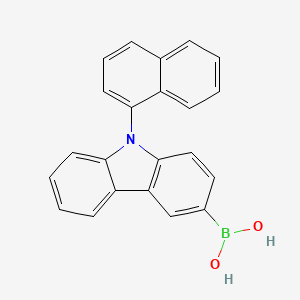
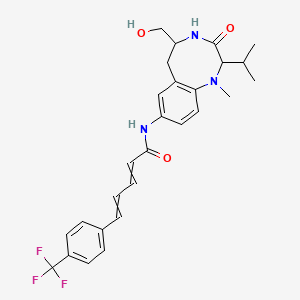
![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B13395915.png)

